4,6-Diiodo-2-methylpyrimidin-5-amine
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Overview
Description
4,6-Diiodo-2-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H5I2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyrimidin-5-amine typically involves the iodination of 2-methylpyrimidin-5-amine.
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodo-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,6-diazido-2-methylpyrimidin-5-amine .
Scientific Research Applications
4,6-Diiodo-2-methylpyrimidin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of 4,6-Diiodo-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4,6-Dichloro-2-methylpyrimidin-5-amine
- 4,6-Dibromo-2-methylpyrimidin-5-amine
- 2-Methylpyrimidin-5-amine
Comparison: 4,6-Diiodo-2-methylpyrimidin-5-amine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its chloro and bromo analogs. The iodine atoms increase the molecular weight and influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric properties .
Properties
IUPAC Name |
4,6-diiodo-2-methylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWPBVWDZISGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)I)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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